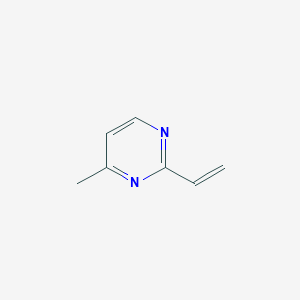
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These PROTACs are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development .
准备方法
The synthesis of 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Amidation and Final Cyclization: The final steps involve amidation reactions to introduce the amine group, followed by cyclization to form the piperidine-2,6-dione core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow chemistry techniques to enhance efficiency and scalability .
化学反应分析
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, it is employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: This compound is pivotal in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and in the development of new therapeutic agents
作用机制
The mechanism of action of 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags specific proteins for degradation by the proteasome. By binding to cereblon, this compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is exploited in the design of PROTACs to selectively degrade disease-causing proteins .
相似化合物的比较
Similar compounds to 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride include:
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: This compound also serves as a cereblon ligand and is used in the development of PROTACs.
Thalidomide: While structurally different, Thalidomide is the basis for the development of cereblon ligands and PROTACs.
Lenalidomide and Pomalidomide: These are derivatives of Thalidomide and function as cereblon ligands with applications in cancer therapy.
The uniqueness of this compound lies in its specific structure, which allows for efficient binding to cereblon and the formation of highly effective PROTACs .
属性
分子式 |
C15H21ClN4O2 |
|---|---|
分子量 |
324.80 g/mol |
IUPAC 名称 |
3-[(6-piperidin-4-ylpyridin-3-yl)amino]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c20-14-4-3-13(15(21)19-14)18-11-1-2-12(17-9-11)10-5-7-16-8-6-10;/h1-2,9-10,13,16,18H,3-8H2,(H,19,20,21);1H |
InChI 键 |
JDYLPAPZLHPNNI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1NC2=CN=C(C=C2)C3CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)
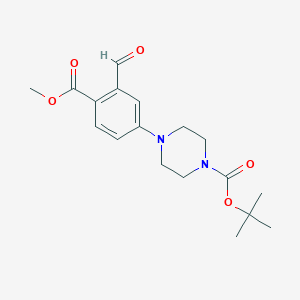


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
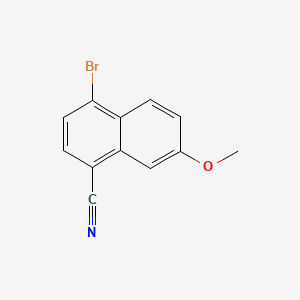

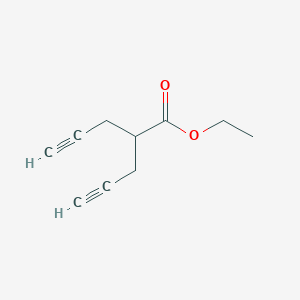

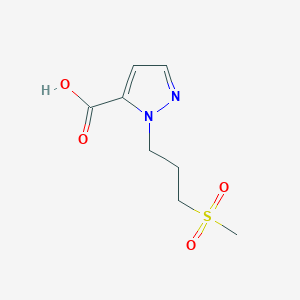

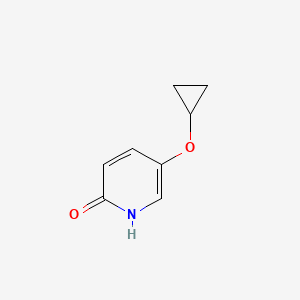
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
